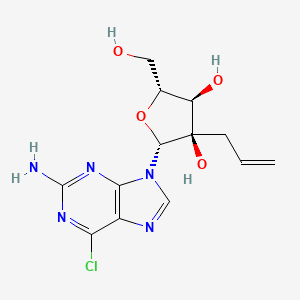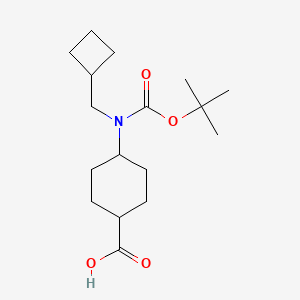
(5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine is an organic compound that features a benzylamine structure substituted with fluorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-Fluoro-2-(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The benzyl bromide undergoes a nucleophilic substitution reaction with methylamine to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparación Con Compuestos Similares
- (5-Fluoro-2-trifluoromethyl-benzyl)-amine
- (5-Fluoro-2-trifluoromethyl-benzyl)-ethyl-amine
- (5-Fluoro-2-trifluoromethyl-benzyl)-dimethyl-amine
Comparison:
- Uniqueness: (5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and lipophilicity compared to similar compounds.
- Applications: While similar compounds may have overlapping applications, this compound is particularly favored in medicinal chemistry due to its ability to interact with biological targets effectively.
Propiedades
Fórmula molecular |
C9H9F4N |
|---|---|
Peso molecular |
207.17 g/mol |
Nombre IUPAC |
1-[5-fluoro-2-(trifluoromethyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-4-7(10)2-3-8(6)9(11,12)13/h2-4,14H,5H2,1H3 |
Clave InChI |
ORMZUTUKBFFHRB-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=CC(=C1)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)





![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)







